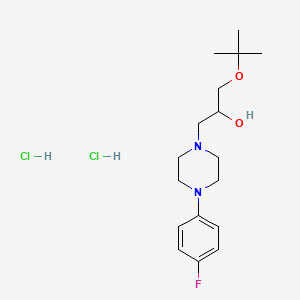

1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of a secondary amine that can be readily modified. Piperazine derivatives are known for their potential biological activities and are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the functionalization of the piperazine ring. In the case of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, the synthesis was achieved by reacting N-Boc piperazine with an ester derivative, while the hydrazide derivative was obtained by introducing a hydrazino moiety . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid . These methods demonstrate the chemical flexibility of piperazine and its derivatives, allowing for the introduction of various functional groups.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often confirmed using single crystal X-ray diffraction analysis. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide counterpart adopted an L-shaped conformation . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed a monoclinic crystal system with specific unit cell parameters . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the compounds, which is crucial for understanding their chemical reactivity and biological interactions.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is influenced by the substituents attached to the piperazine ring. The presence of ester, hydrazide, or oxadiazole groups can significantly alter the chemical behavior of these compounds. For example, the introduction of a tert-butoxy group in tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate affects its reactivity and potential as a pharmacological agent . Similarly, the incorporation of a fluorophenyl group in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate introduces a steric hindrance that can be exploited for novel chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized by spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS. These techniques provide information on the functional groups present, molecular conformation, and purity of the compounds. The crystal structures of these derivatives often exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence their solubility, melting points, and stability . Additionally, the biological activities of these compounds, including antibacterial and antifungal properties, are typically evaluated through in vitro assays to determine their potential as therapeutic agents .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various piperazine derivatives, including those structurally related to the compound of interest. Studies such as those by Gumireddy et al. (2021) and Mamat et al. (2012) have focused on developing sterically congested piperazine derivatives and analyzing their crystal and molecular structures, respectively. These efforts are crucial for understanding the chemical properties and potential applications of these compounds in pharmaceutical and material sciences.

- Gumireddy et al., 2021

- Mamat et al., 2012While direct studies on "1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" might be limited, research on similar compounds provides insights into the potential pharmacological applications of such chemicals. For instance, Kumar et al. (2017) investigated novel piperazine derivatives for their antidepressant and antianxiety activities, demonstrating the relevance of piperazine-based compounds in developing new therapeutic agents.

Studies have also explored the antimicrobial and antimalarial activities of piperazine derivatives. Research by Goněc et al. (2017) on novel N-arylpiperazines showed promising antimycobacterial activity, indicating the potential of such compounds in addressing infectious diseases. Similarly, Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives, finding compounds with significant antiplasmodial activity, highlighting the role of these molecules in developing antimalarial therapies.

- Goněc et al., 2017

- Mendoza et al., 2011The molecular structure analysis of piperazine derivatives, as conducted by Kumara et al. (2017) and Kulkarni et al. (2016), provides a foundation for understanding the interactions and stability of these compounds. Such studies are essential for the rational design of new molecules with desired pharmacological properties.

Propriétés

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O2.2ClH/c1-17(2,3)22-13-16(21)12-19-8-10-20(11-9-19)15-6-4-14(18)5-7-15;;/h4-7,16,21H,8-13H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKNPGBIVAUAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)